N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thiourea derivative and a haloketone.
Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.
Coupling Reactions: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the fluorine atom.
N-(5-chloro-2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Similar structure with a methyl group instead of a fluorine atom.
N-(5-chloro-2-methoxyphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
This detailed article provides a comprehensive overview of N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, covering its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C16H16ClFN2S
- Molecular Weight : 320.83 g/mol
- CAS Number : 17297684
The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of chlorine and fluorine substituents on the aromatic rings enhances its biological activity by potentially improving lipophilicity and receptor binding affinity.
Synthesis Methods
Recent studies have focused on eco-friendly synthesis methods for thiazole derivatives, including this compound. The synthesis typically involves the reaction of appropriate thiourea derivatives with halogenated aromatic compounds under mild conditions, often utilizing recyclable catalysts to minimize environmental impact .
Anticancer Activity
This compound has demonstrated promising anticancer properties. In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 4.24 |
MCF7 (breast cancer) | 3.56 |
A549 (lung cancer) | 5.12 |
These values indicate that the compound is more effective than some standard chemotherapeutics like sorafenib, which has an IC50 of 6.28 µM against HepG2 cells .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. It has been shown to reduce the expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells . Additionally, molecular docking studies suggest that it interacts effectively with the VEGFR2 kinase domain, a common target in cancer therapy .
Antimicrobial Activity
In addition to its anticancer effects, this thiazole derivative has shown antimicrobial activity against several bacterial strains. For instance:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Listeria monocytogenes | 16 |
These findings suggest that the compound could be developed as a dual-action agent targeting both cancer and bacterial infections .
Case Studies
-
Case Study on HepG2 Cells :
- A study evaluated the effects of this compound on HepG2 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
Combination Therapy :
- Research has explored the use of this compound in combination with traditional chemotherapeutics to enhance therapeutic efficacy while reducing side effects. Preliminary results indicate synergistic effects when used alongside doxorubicin in breast cancer models.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c1-21-15-7-4-11(17)8-13(15)19-16-20-14(9-22-16)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJICWQWEOTZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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